molecular formula C8H13ClN2 B7812924 (2-Phenylethylamino)azanium;chloride

(2-Phenylethylamino)azanium;chloride

Cat. No.: B7812924
M. Wt: 172.65 g/mol
InChI Key: YXTQJIOOEPPOBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylethylamino)azanium;chloride typically involves the reaction of phenethylamine with hydrochloric acid. The reaction is straightforward and can be represented as follows:

C8H11N+HClC8H13ClN2C_8H_{11}N + HCl \rightarrow C_8H_{13}ClN_2 C8​H11​N+HCl→C8​H13​ClN2​

In this reaction, phenethylamine (C8H11N) reacts with hydrochloric acid (HCl) to form this compound (C8H13ClN2). The reaction is usually carried out under ambient conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred and maintained at a specific temperature to optimize the reaction rate and product formation .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethylamino)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

Mechanism of Action

The mechanism of action of (2-Phenylethylamino)azanium;chloride involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation occurs through the inhibition of monoamine oxidase (MAO) enzymes, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A naturally occurring compound with similar structure and function.

    Amphetamine: A synthetic compound with stimulant effects.

    Methamphetamine: A potent central nervous system stimulant.

Uniqueness

(2-Phenylethylamino)azanium;chloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its ability to modulate neurotransmitter activity makes it valuable in both research and therapeutic applications .

Properties

IUPAC Name

(2-phenylethylamino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTQJIOOEPPOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-36-0
Record name Hydrazine, (2-phenylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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